Lauroyl peroxide
Overview
Description
Lauroyl peroxide is an organic compound with the chemical formula (C11H23CO2)2. It is the symmetrical peroxide of lauric acid and is often sold as a water-damped solid. This compound is a colorless solid that is commonly used as a polymerization initiator and has applications in various industrial processes .
Mechanism of Action
Target of Action
Lauroyl peroxide (LPO) is a type of organic peroxide . Its primary targets are organic materials, with which it can react explosively . It is used as a polymerization initiator or catalyst, and as a bleaching and drying agent for fats, oils, and waxes .
Mode of Action
LPO is an oxidizing agent that can ignite organic materials . It is a strong source of free radicals , which are highly reactive and can cause various chemical reactions. For instance, it can cause explosive reactions with strongly reduced materials such as sulfides, nitrides, and hydrides .
Biochemical Pathways
The primary biochemical pathway affected by LPO involves the generation of free radicals . These free radicals can initiate various chemical reactions, including polymerization . The exact downstream effects depend on the specific reactions and the substances involved.
Result of Action
The primary result of LPO’s action is the initiation of chemical reactions through the generation of free radicals . This can lead to polymerization in the case of certain organic materials . In addition, due to its oxidizing properties, LPO can cause ignition and potentially explosive reactions with certain substances .
Action Environment
The action of LPO is influenced by various environmental factors. It is sensitive to thermal sources and is incompatible with many materials, such as acids, bases, metals, and ions . It should be stored in a dry and refrigerated area and kept away from reducing agents and incompatible substances . Its reactivity can also increase with heat, and it may ignite or explode spontaneously if mixed with flammable materials .
Biochemical Analysis
Biochemical Properties
Lauroyl peroxide is an oxidizing agent . It can ignite organic materials, hence posing a dangerous fire and explosion risk . It is involved in the generation and detoxification of hydrogen peroxide (H2O2), maintaining the reactive oxygen species (ROS) level inside the cell .
Cellular Effects
This compound has been found to induce mild hyperplasia and a temporary increase in dark basal keratinocytes when applied to mouse skin
Molecular Mechanism
This compound acts as a radical generator, breaking down by scission of the oxygen-oxygen bond to render lauroyloxy radicals . This property allows it to participate in various biochemical reactions, including the initiation of radical polymerization .
Temporal Effects in Laboratory Settings
This compound has been associated with thermal runaway reactions and explosions . Its fundamental thermokinetic parameters, including exothermic onset temperature and heat of decomposition, have been determined using differential scanning calorimetry .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known to be toxic by ingestion and inhalation . It is also a strong skin irritant .
Metabolic Pathways
This compound is involved in various metabolic pathways, including fatty acid β-oxidation, photorespiration, nucleic acid and polyamine catabolism, and ureide metabolism
Transport and Distribution
Given its insolubility in water , it is likely to be transported and distributed within cells and tissues in a manner different from water-soluble compounds.
Subcellular Localization
Given its role as a radical generator and its involvement in various metabolic pathways , it is likely to be localized in specific subcellular compartments where these processes occur.
Preparation Methods
Lauroyl peroxide can be synthesized through several methods:
Reaction of Lauroyl Chloride with Hydrogen Peroxide: This method involves the reaction of lauroyl chloride with hydrogen peroxide in the presence of an inorganic base such as potassium hydroxide.
Industrial production methods often involve continuous processes where lauroyl chloride and hydrogen peroxide are reacted in a series of stirred-tank reactors at controlled temperatures. The product is then cooled and solidified by centrifugation .
Chemical Reactions Analysis
Lauroyl peroxide undergoes several types of chemical reactions:
Oxidation: As an organic peroxide, this compound is a strong oxidizing agent. It can react with various organic compounds, leading to the formation of radicals.
Decomposition: This compound decomposes exothermically, releasing heat and forming radicals such as CH3·[CH2]10·CO·O·.
Polymerization Initiation: It is commonly used as an initiator in free radical polymerization reactions.
Common reagents and conditions for these reactions include the use of solvents like benzene and the presence of bases such as potassium hydroxide. The major products formed from these reactions are typically radicals and polymerized materials .
Scientific Research Applications
Lauroyl peroxide has a wide range of scientific research applications:
Polymerization Initiator: It is extensively used as an initiator in the polymerization of various monomers to produce polymers like polyvinyl chloride.
Bleaching Agent: This compound acts as a bleaching agent for fats, oils, and waxes.
Drying Agent: It is used as a drying agent in the processing of fats and oils.
Vulcanizing Agent: This compound serves as a vulcanizing agent in the rubber industry.
Food Industry: It is used in the food industry as a bleaching agent for food packaging materials.
Comparison with Similar Compounds
Lauroyl peroxide can be compared with other organic peroxides such as:
Benzoyl Peroxide: Similar to this compound, benzoyl peroxide is used as a polymerization initiator and bleaching agent. benzoyl peroxide is more commonly used in dermatological applications for acne treatment.
Dicumyl Peroxide: This compound is also used as a polymerization initiator and has applications in the rubber industry.
This compound is unique in its specific applications as a bleaching and drying agent for fats, oils, and waxes, as well as its use in high-pressure polyethylene production .
Properties
IUPAC Name |
dodecanoyl dodecaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJZNGAASQVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4, (C11H23CO)2O2 | |
Record name | LAUROYL PEROXIDE | |
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Record name | DODECANOYL PEROXIDE | |
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DSSTOX Substance ID |
DTXSID1059319 | |
Record name | Peroxide, bis(1-oxododecyl) | |
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Molecular Weight |
398.6 g/mol | |
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Physical Description |
Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49 °C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst., Other Solid, White solid; [ICSC] White granules or crystals; [MSDSonline], WHITE POWDER OR SOLID IN VARIOUS FORMS. | |
Record name | LAUROYL PEROXIDE | |
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Boiling Point |
BOILING POINT: DECOMPOSES | |
Record name | DILAUROYL PEROXIDE | |
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Solubility |
Insol in water; slightly sol in alc, Sol in oils and most organic solvents, Solubility in water: none | |
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Density |
0.91 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.91 @ 25 °C (SOLID), 0.9 g/cm³ | |
Record name | LAUROYL PEROXIDE | |
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Color/Form |
White coarse powder, White flakes | |
CAS No. |
105-74-8 | |
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Melting Point |
129 °F (USCG, 1999), 49 °C, 49-57 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lauroyl peroxide?
A1: this compound has a molecular formula of C24H46O4 and a molecular weight of 398.6 g/mol.
Q2: Is there spectroscopic data available on this compound?
A2: Yes, [] used thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) to study the thermal decomposition of this compound and identify the evolved gases. Additionally, researchers have utilized techniques like 1H NMR [, ] and FTIR [, ] to characterize this compound and monitor its reactions.
Q3: How does the structure of this compound relate to its function as a polymerization initiator?
A3: this compound contains a weak oxygen-oxygen (O-O) bond, characteristic of peroxide compounds. Upon thermal or photochemical activation, this bond cleaves homolytically, generating two reactive undecylcarboxyl radicals (C11H23COO•). These radicals initiate polymerization by adding to the double bond of vinyl monomers. [, , ]
Q4: What are the common applications of this compound?
A4: this compound is widely used as a source of free radicals in various applications, including:
- Polymerization initiator: this compound initiates the polymerization of various vinyl monomers like styrene, acrylates, and methacrylates. This property is valuable in the production of various polymers and copolymers. [, , , , , , ]
- Crosslinking agent: this compound crosslinks polymers, enhancing their mechanical strength and thermal stability. [, ]
- Organic synthesis: this compound serves as a reagent in specific organic reactions, such as the synthesis of β- and γ-lactams. []
Q5: Can you elaborate on the mechanism of this compound-induced polymerization?
A5: this compound decomposes upon heating or irradiation to form undecylcarboxyl radicals. These radicals attack the double bond of a vinyl monomer, initiating a chain reaction that propagates by the sequential addition of monomer units to the growing polymer chain. The polymerization process generally involves three main steps: initiation, propagation, and termination. [, , , ]
Q6: Does the decomposition rate of this compound change with temperature?
A6: Yes, the rate of this compound decomposition is temperature-dependent. [] utilized Differential Scanning Calorimetry (DSC) to determine the kinetic parameters, including activation energy, for the thermal decomposition of this compound. The study highlighted that the decomposition rate increases with increasing temperature.
Q7: How does the presence of solvents influence the decomposition of this compound?
A7: The decomposition of this compound is affected by solvent properties. Studies have shown that both the polarity and viscosity of the solvent can influence the yield of carboxy inversion products formed during decomposition. []
Q8: Are there specific compounds or functional groups that are incompatible with this compound?
A8: this compound exhibits incompatibility with various compounds, including:
- Strong acids and bases: These can cause exothermic decomposition of the peroxide. []
- Amines: While some studies utilize amines to modify polymerization rates, [, , ] others highlight the potential for rapid decomposition in the presence of amines. []
- Metals: Certain metals can catalyze the decomposition of peroxides. []
Q9: What are the safety concerns associated with this compound?
A9: this compound is a strong oxidizer and poses several safety hazards:
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